2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol

Description

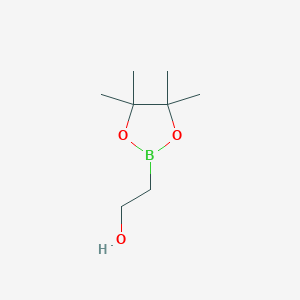

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol is a boronic ester derivative featuring a dioxaborolane ring (a cyclic boronate ester with four methyl substituents) linked to an ethanol moiety. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to the stability and reactivity of its boronate group . The ethanol group enhances solubility in polar solvents and provides a handle for further functionalization, making it valuable in pharmaceuticals and materials science.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO3/c1-7(2)8(3,4)12-9(11-7)5-6-10/h10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYPJPARBFRYSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol typically involves the borylation of suitable precursors. One common method includes the reaction of pinacol with boron trihalides, followed by the introduction of an ethanol group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron-containing group into different functional groups.

Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong bases or acids to facilitate the exchange of functional groups .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-free alcohols or ethers. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in organic synthesis .

Scientific Research Applications

Overview

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol is an organic compound with the molecular formula CHBO. Its structure features a boron atom within a dioxaborolane ring, which is attached to an ethanol group. This compound is recognized for its stability and versatility in various chemical reactions, making it a significant reagent in organic synthesis and industrial applications.

Organic Chemistry

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of this compound is as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. The compound acts as a boronic ester, allowing for the coupling of aryl or vinyl halides with organoboron compounds to produce biaryl compounds.

Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT)

In medicinal chemistry, this compound is being investigated for its role in boron neutron capture therapy. BNCT is a targeted cancer treatment that uses boron-containing compounds to selectively destroy cancer cells when exposed to thermal neutrons. The unique properties of boron allow it to accumulate in tumor cells, enhancing the effectiveness of radiation therapy.

Biological Applications

Enzyme Inhibition

Research has shown that this compound can be utilized in developing enzyme inhibitors. Its ability to form stable complexes with active sites on enzymes makes it a candidate for designing therapeutics targeting specific biochemical pathways.

Material Science

Production of Advanced Materials

This compound is also employed in the production of advanced materials such as polymers and catalysts. Its ability to form stable boron-oxygen bonds contributes to the development of materials with enhanced properties, including thermal stability and mechanical strength.

Chemical Reactivity

The compound undergoes several types of chemical reactions:

- Oxidation : Can be oxidized to form boronic acids or borate esters.

- Reduction : Reduction reactions can convert the boron-containing group into different functional groups.

- Substitution : The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on synthesizing biaryl compounds via Suzuki-Miyaura coupling using this compound as a reagent demonstrated high yields and selectivity under mild conditions. The reaction conditions were optimized using various solvents and bases to achieve maximum efficiency.

Case Study 2: Boron Neutron Capture Therapy

A clinical trial investigated the efficacy of boron-containing compounds similar to this compound in BNCT for treating glioblastoma. Results indicated significant tumor reduction while minimizing damage to surrounding healthy tissue.

Mechanism of Action

The mechanism by which 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol exerts its effects involves the interaction of the boron atom with various molecular targets. In chemical reactions, the boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in cross-coupling reactions, where the boron atom facilitates the formation of new chemical bonds. In biological systems, boron-containing compounds can inhibit enzymes by binding to active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound belongs to a family of tetramethyl-dioxaborolane derivatives, which differ in substituents attached to the boron atom or adjacent functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Substituent Effects: The ethanol group in the parent compound improves hydrophilicity compared to analogs with methoxy or thiophene groups. For example, thiophene derivatives (e.g., 1310384-43-0) exhibit enhanced π-conjugation, useful in optoelectronic applications .

- Physical State : Phenyl-substituted analogs (e.g., 443776-76-9) are solids, while chloro derivatives (e.g., 2d in ) are oils, highlighting how halogenation reduces crystallinity .

Critical Insights :

- Functionalization Potential: Methanol-substituted analogs (e.g., 443776-76-9) are prone to oxidation, whereas ethanol derivatives can undergo etherification or act as protic solvents in reactions .

Table 3: Hazard Profiles

Note: While specific toxicity data for the parent compound is sparse, structural analogs with phenoxy groups (e.g., 9036-19-5) show higher hazards, emphasizing the need for substituent-specific risk assessments .

Biological Activity

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol is a boron-containing organic compound notable for its unique dioxaborolane structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development and organic synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound features a dioxaborolane ring which enhances its solubility and stability. The presence of the hydroxyl group in the ethanol moiety contributes to its reactivity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Compounds with similar dioxaborolane structures have been found to participate in various biochemical pathways, including:

- Enzyme Inhibition : Dioxaborolanes can inhibit specific enzymes by forming reversible covalent bonds with active site residues.

- Cell Signaling Modulation : They may affect signaling pathways by altering the phosphorylation state of proteins.

Biological Activity Studies

Preliminary studies have indicated that this compound exhibits diverse pharmacological activities. Below are key findings from various studies:

Antiviral Activity

Research has shown that similar compounds exhibit antiviral properties against viruses such as Hepatitis C. The compound's structural features may contribute to its efficacy as a non-nucleoside inhibitor of viral replication pathways .

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that dioxaborolane derivatives can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death .

Enzyme Interaction Studies

Interaction studies reveal that this compound effectively inhibits certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral Activity | Inhibition of Hepatitis C replication | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Borono-butanol | Boronic acid derivative | Simpler structure; used in cross-coupling |

| 4-(Tetramethyl-dioxaborolan)butanediol | Dioxaborolane derivative | Two hydroxyl groups; increased reactivity |

| 3-Hydroxybutanal | Aldehyde | Reactive carbonyl group; different reactivity |

Case Studies

- Hepatitis C Virus Inhibition : A study demonstrated that derivatives of dioxaborolane effectively inhibited the NS5B polymerase enzyme in HCV, showcasing the potential for this compound in antiviral drug development .

- Cancer Cell Line Studies : In vitro tests on various cancer cell lines indicated that compounds similar to this compound significantly reduced cell viability through ROS-mediated apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.